
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a 3-bromo-2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-difluorobenzene and 3-bromo-2,2-dimethylpropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 1,4-difluorobenzene reacts with 3-bromo-2,2-dimethylpropyl bromide to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, aldehydes, and ketones.
Reduction: The primary product is the corresponding alkane.
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
- 3-Bromo-2,2-dimethylpropionic acid
- 3-Bromo-2,2-dimethyl-1-propanol
- 3-Bromo-2,2-dimethylpropyl acetate
Comparison:
- Structural Differences: While these compounds share the 3-bromo-2,2-dimethylpropyl group, they differ in their functional groups and overall structure.
- Reactivity: The presence of different functional groups (e.g., carboxylic acid, alcohol, acetate) influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, 3-bromo-2,2-dimethylpropionic acid is used in amidation reactions, while 3-bromo-2,2-dimethyl-1-propanol is used in the synthesis of aldehydes and ketones.
Properties
Molecular Formula |
C11H13BrF2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C11H13BrF2/c1-11(2,7-12)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
QIJWKDMROHWKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


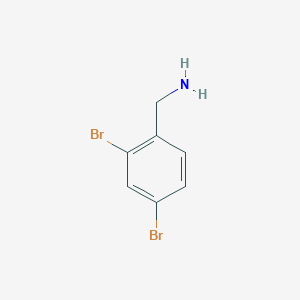
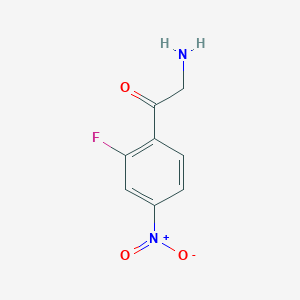
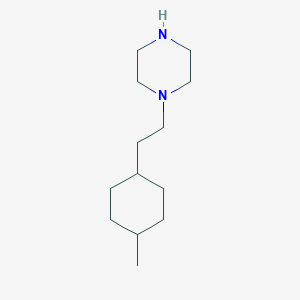

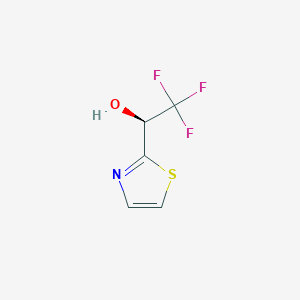

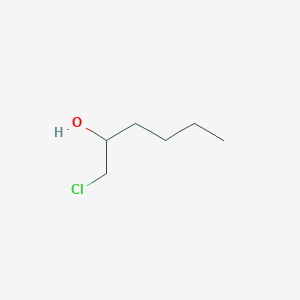

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)

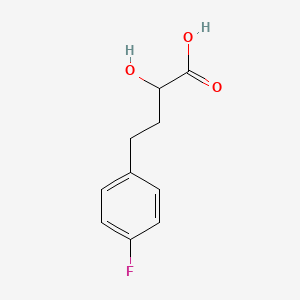


![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
